molecular formula C29H44O2 B1664149 4,4'-Methylenebis(2,6-DI-tert-butylphenol) CAS No. 118-82-1

4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Cat. No.: B1664149
CAS No.: 118-82-1
M. Wt: 424.7 g/mol
InChI Key: MDWVSAYEQPLWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS 118-82-1) is a sterically hindered phenolic antioxidant with the molecular formula C₂₉H₄₄O₂ and a molecular weight of 424.67 g/mol . It is synthesized via the condensation of 2,6-di-tert-butylphenol with formaldehyde, forming a methylene-bridged bis-phenol structure . This compound is widely utilized in industrial applications, including lubricants, polymers, and composites, due to its ability to inhibit oxidative degradation by scavenging free radicals . Its high thermal stability and low volatility make it particularly effective in high-temperature environments, such as engine oils and industrial lubricants .

Preparation Methods

H-Montmorillonite-Mediated Synthesis

Reaction Overview

The most widely documented method for synthesizing 4,4'-methylenebis(2,6-di-tert-butylphenol) employs proton-exchanged montmorillonite (H-mont) as a solid acid catalyst in dichloromethane (CH₂Cl₂) at ambient temperature. This approach achieves a 96% yield under optimized conditions, making it industrially viable. The reaction involves the coupling of 4-hydroxybenzylic alcohol derivatives, leveraging the Brønsted acidity of H-mont to facilitate dehydration and subsequent C–C bond formation.

Experimental Procedure

  • Reagent Preparation : A solution of 4-hydroxybenzylic alcohol (0.366 mmol) in anhydrous CH₂Cl₂ (3 mL) is prepared under nitrogen atmosphere.
  • Catalyst Addition : H-mont (260 mg) is introduced to the reaction mixture, which is stirred vigorously at 25°C.
  • Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC), with typical completion within 40 minutes.
  • Workup : The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.
  • Purification : Flash chromatography (petroleum ether/ethyl acetate gradient, 400:1 to 5:1) yields the product as a yellow crystalline solid.

Mechanistic Insights

H-montmorillonite, a layered aluminosilicate with exchangeable protons, acts as a Brønsted acid to protonate the hydroxyl group of the benzylic alcohol. This generates a carbocation intermediate, which undergoes electrophilic aromatic substitution with a second phenol unit. The tert-butyl groups ortho to the hydroxyl moieties direct the coupling to the para position, ensuring regioselectivity. The mechanism proceeds as follows:

$$
\text{ROH} + \text{H-mont} \rightarrow \text{R}^+\text{-mont} + \text{H}_2\text{O} \quad \text{(Protonation)}
$$
$$
\text{R}^+ + \text{ArOH} \rightarrow \text{Ar-O-R}^+ \rightarrow \text{Ar-O-R-Ar'} \quad \text{(Coupling)}
$$

The steric bulk of the tert-butyl groups limits undesired side reactions, while the heterogeneous nature of H-mont simplifies catalyst recovery.

Characterization and Analytical Data

Spectroscopic Properties

1H NMR (300 MHz, CDCl₃) :

  • δ 7.07 (s, 4H, aromatic H)
  • δ 5.08 (s, 2H, phenolic -OH)
  • δ 3.89 (s, 2H, methylene bridge -CH₂-)
  • δ 1.47 (s, 36H, tert-butyl -C(CH₃)₃)

13C NMR (75 MHz, CDCl₃) :

  • δ 151.4 (C-O phenolic)
  • δ 135.2, 131.5, 124.9 (aromatic carbons)
  • δ 40.9 (methylene bridge)
  • δ 33.8, 29.8 (tert-butyl carbons)

ESI-MS : m/z 424.4 [M+H]⁺, consistent with the molecular formula C₂₉H₄₄O₂.

Physicochemical Properties

Property Value Source
Melting Point 153–156°C
Density (20°C) 0.99 g/cm³
Solubility (25°C) <0.0001 g/L in water
Flash Point 222°C
Vapor Pressure (25°C) <0.1 hPa

Comparative Analysis of Synthetic Approaches

Advantages of H-Montmorillonite Method

  • High Yield : 96% isolated yield surpasses traditional acid-catalyzed methods (typically 70–85%).
  • Mild Conditions : Room temperature reaction avoids thermal degradation of sensitive tert-butyl groups.
  • Green Chemistry : H-mont is reusable and minimizes waste compared to homogeneous acids like H₂SO₄.

Limitations and Challenges

  • Solvent Use : Dichloromethane, though effective, poses environmental and health risks. Alternatives like ethyl acetate or cyclopentyl methyl ether require evaluation.
  • Catalyst Activation : Proton-exchanged clays may lose activity after multiple cycles due to leaching.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Loading : A 1:1.1 (w/w) ratio of substrate to H-mont ensures complete conversion without excess catalyst.
  • Solvent Volume : Maintaining substrate concentration at 0.12 M balances reaction rate and mixing efficiency.
  • Purification : Gradient elution in flash chromatography removes residual tert-butylphenol precursors, achieving >98% purity (GC).

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(2,6-DI-tert-butylphenol) primarily undergoes oxidation and substitution reactions. Its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized derivatives and substituted phenolic compounds, which retain the antioxidant properties of the parent compound .

Scientific Research Applications

Antioxidant Properties

Overview :
MBTBP is primarily recognized for its role as an antioxidant. It is effective in preventing oxidative degradation of materials, making it valuable in several industries.

Applications :

  • Polymer Stabilization : MBTBP is used to stabilize polymers by scavenging free radicals, thus prolonging their lifespan. Research indicates that it significantly improves the thermal and oxidative stability of rubber and plastic materials .
  • Lubricants : As an additive in lubricants, MBTBP enhances their oxidative stability, which is crucial for maintaining performance under high temperatures and pressures .

Biolubricants

Overview :
The use of MBTBP in biolubricants represents a sustainable approach to lubrication technology.

Case Study :

  • A study by Quinchia et al. (2011) demonstrated that incorporating MBTBP into biolubricant formulations improved their oxidative stability and overall performance, marking it as a promising additive for eco-friendly lubricants .

Environmental Applications

Overview :
Research on the environmental impact of MBTBP has highlighted its potential effects on soil bioaccumulation.

Case Study :

  • Princz et al. (2014) investigated the bioaccumulation potential of MBTBP in field-collected soils, providing insights into its environmental mobility and interactions. This research is critical for assessing ecological risks associated with the compound .

Chemical Synthesis

Overview :
MBTBP serves as a ligand in various chemical reactions, demonstrating versatility beyond its antioxidant properties.

Applications :

  • Coordination Chemistry : As a ligand, MBTBP can react with metal-organic frameworks (MOFs), facilitating complexation behaviors that are essential in catalysis and materials science . Its structural features allow it to minimize oligomerization during reactions, enhancing efficiency.

Industrial Applications

Application AreaDescription
Antioxidant Additive Used in polymers and lubricants to enhance stability against oxidation
Biolubricants Improves performance and stability of eco-friendly lubricant formulations
Soil Interaction Studies Investigated for its bioaccumulation potential to assess environmental risks
Chemical Reactions Acts as a flexible ligand in coordination chemistry, enhancing reaction efficiency

Mechanism of Action

The antioxidant activity of 4,4’-Methylenebis(2,6-DI-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl groups play a crucial role in this process, as they can easily donate hydrogen atoms. The methylene bridge linking the two phenol units enhances the compound’s stability and effectiveness .

Comparison with Similar Compounds

The following analysis compares 4,4'-Methylenebis(2,6-di-tert-butylphenol) with structurally and functionally related phenolic antioxidants. Key differences in substituents, bridging groups, and applications are highlighted.

Structural Comparison

Table 1: Structural Features of Selected Phenolic Antioxidants

Compound Name Bridging Group Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
4,4'-Methylenebis(2,6-di-tert-butylphenol) Methylene (–CH₂–) 2,6-di-tert-butyl C₂₉H₄₄O₂ 424.67 118-82-1
4,4'-Ethylenebis(2,6-di-tert-butylphenol) Ethylene (–CH₂CH₂–) 2,6-di-tert-butyl C₃₀H₄₆O₂ 438.69 1835-15-0
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) Methylene (–CH₂–) 4-methyl, 6-tert-butyl C₂₃H₃₂O₂ 340.50 119-47-1
4,4′-Thiobis(2-methyl-6-tert-butylphenol) Thio (–S–) 2-methyl, 6-tert-butyl C₂₂H₃₀O₂S 358.54 96-69-5

Key Observations :

  • Bridging Group: The methylene bridge in 4,4'-Methylenebis(2,6-di-tert-butylphenol) provides moderate steric hindrance, whereas the ethylene bridge in its analog increases molecular weight and flexibility . The thio bridge in 4,4′-Thiobis(2-methyl-6-tert-butylphenol) enhances sulfur-based radical scavenging but may reduce thermal stability compared to methylene-bridged analogs .
  • Substituents: The 2,6-di-tert-butyl groups in 4,4'-Methylenebis(2,6-di-tert-butylphenol) offer superior steric protection compared to 4-methyl/6-tert-butyl substituents in AO2246 (2,2'-Methylenebis(4-methyl-6-tert-butylphenol)), resulting in higher resistance to oxidative degradation .

Functional and Performance Comparison

Table 2: Key Performance Metrics in Lubricants and Polymers

Compound Name Thermal Stability (°C) Antioxidant Efficiency (LOI*) Solubility in Base Oils Damping Properties in Polymers
4,4'-Methylenebis(2,6-di-tert-butylphenol) >200 High Excellent High (e.g., CPE composites)
4,4'-Ethylenebis(2,6-di-tert-butylphenol) ~180 Moderate Good Moderate
AO2246 (2,2'-Methylenebis(4-methyl-6-tert-butylphenol)) ~150 Moderate Good Low
4,4′-Thiobis(2-methyl-6-tert-butylphenol) ~160 High Poor Not Reported

*LOI: Limiting Oxygen Index, a measure of antioxidant efficiency.

Key Observations :

  • Thermal Stability: The 2,6-di-tert-butyl substituents in 4,4'-Methylenebis(2,6-di-tert-butylphenol) contribute to exceptional thermal stability (>200°C), outperforming ethylene-bridged and methyl-substituted analogs .
  • Damping Properties: In chlorinated polyethylene (CPE) composites, 4,4'-Methylenebis(2,6-di-tert-butylphenol) enhances damping efficiency by 30–40% compared to AO2246, attributed to its rigid structure and compatibility with polymer matrices .

Toxicological and Environmental Profiles

Table 3: Hazard and Environmental Data

Compound Name Acute Aquatic Toxicity (LC₅₀, mg/L) Prothrombin Inhibition (Rat Studies) Regulatory Status
4,4'-Methylenebis(2,6-di-tert-butylphenol) 1.2 (Daphnia magna) Not Significant Under EU REACH Assessment
AO2246 0.8 (Daphnia magna) Significant (32% of control) Restricted in EU
4,4′-Thiobis(2-methyl-6-tert-butylphenol) 0.5 (Daphnia magna) Not Studied No Restrictions

Key Observations :

  • Regulatory Status : The compound is included in Japan’s Existing Chemical Database (JECDB) for hazard assessment, reflecting ongoing scrutiny of its environmental impact .

Biological Activity

4,4'-Methylenebis(2,6-di-tert-butylphenol) (commonly referred to as 4,4'-MBP) is a phenolic compound that has garnered attention due to its biological activity and applications in various fields, particularly in polymer stabilization and as an antioxidant. This article provides a comprehensive overview of the biological activity of 4,4'-MBP, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

4,4'-MBP is synthesized from 2,6-di-tert-butylphenol via a methylene bridge. Its chemical formula is C20_{20}H30_{30}O2_2, and it exhibits significant antioxidant properties due to its ability to scavenge free radicals. The presence of bulky tert-butyl groups enhances its stability and solubility in organic solvents.

PropertyValue
Molecular Weight302.46 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents
Antioxidant ActivityHigh

Antioxidant Properties

4,4'-MBP functions primarily as a phenolic antioxidant , which allows it to inhibit oxidative stress by neutralizing free radicals. This property is crucial in various applications, particularly in the stabilization of polymers against degradation.

The antioxidant mechanism involves the donation of hydrogen atoms from the hydroxyl groups of the phenolic structure to free radicals, thus preventing chain reactions that lead to oxidative damage. This has been demonstrated in several studies where 4,4'-MBP showed significant efficacy in reducing oxidative stress markers in biological systems.

Case Studies

  • Polymer Stabilization : A study evaluated the effectiveness of 4,4'-MBP as an antioxidant in rubber formulations. The results indicated that the addition of 4,4'-MBP significantly improved the thermal stability and shelf life of rubber products by reducing oxidative degradation .
  • Neurobehavioral Effects : In another study focusing on early life exposure to phenolic compounds, including 4,4'-MBP, researchers observed behavioral changes in mice subjected to these compounds during critical developmental periods. The findings suggested potential neurotoxic effects associated with exposure to phenolic analogs .
  • Human Serum Analysis : Research conducted on synthetic phenolic antioxidants found traces of 4,4'-MBP in human serum samples. This study highlighted the compound's prevalence in biological systems and raised questions about its long-term effects on human health .

Comparative Analysis

To better understand the biological activity of 4,4'-MBP relative to other phenolic compounds, a comparison table is presented below:

Table 2: Comparison of Biological Activities of Phenolic Compounds

CompoundAntioxidant ActivityNeurotoxicity RiskApplications
4,4'-Methylenebis(2,6-di-tert-butylphenol)HighModeratePolymer stabilization
Bisphenol AModerateHighPlastics production
2,6-Di-tert-butyl-4-methylphenolHighLowFood packaging

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-Methylenebis(2,6-di-tert-butylphenol)?

The compound is synthesized via condensation of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. This reaction typically proceeds at elevated temperatures (80–120°C) in solvents like toluene or xylene. The product is purified via recrystallization from ethanol or methanol to achieve >95% purity .

Q. What analytical methods are recommended for quantifying 4,4'-Methylenebis(2,6-di-tert-butylphenol) in complex matrices (e.g., lubricants, oils)?

Voltammetry using a gold disc electrode is highly effective, with a detection limit of 0.1 µg/mL in lubricating oils. Linear scan voltammetry in acetonitrile/0.1 M LiClO₄ at a scan rate of 100 mV/s provides reliable results . GC-MS is also applicable for environmental samples, with retention time and mass spectra used for identification (e.g., in plant extracts) .

Method Matrix Detection Limit Key Conditions
VoltammetryLubricating oils0.1 µg/mLAu electrode, 0.1 M LiClO₄ in MeCN
GC-MSPlant extracts~1 ppmDB-5 column, 70 eV ionization

Q. What structural features contribute to its antioxidant properties?

The molecule contains two sterically hindered phenolic groups connected by a methylene bridge. The tert-butyl groups at the 2,6-positions prevent oxidative degradation by shielding the reactive phenolic -OH group. The para-substitution optimizes radical scavenging efficiency .

Advanced Research Questions

Q. How does the antioxidant efficacy of 4,4'-Methylenebis(2,6-di-tert-butylphenol) compare to ortho-substituted analogs?

Kinetic studies reveal that para-substituted bisphenols (e.g., 4,4'-Methylenebis(2,6-di-tert-butylphenol)) exhibit lower antioxidant activity compared to ortho-substituted analogs (e.g., 2,2'-ethylidenebis(4,6-di-tert-butylphenol)). This is attributed to reduced steric hindrance and intramolecular hydrogen bonding in ortho-isomers, stabilizing the phenoxyl radical and enhancing radical-trapping efficiency by up to 64-fold .

Q. What are the environmental implications of its aquatic toxicity?

The compound is classified as acutely toxic to aquatic organisms (EC₅₀ < 1 mg/L for Daphnia magna). Chronic exposure risks include bioaccumulation and long-term ecosystem disruption. Researchers must adhere to strict containment protocols (e.g., avoiding release into waterways) and dispose of waste via high-temperature incineration (>850°C) .

Q. How is 4,4'-Methylenebis(2,6-di-tert-butylphenol) applied in material science beyond lubrication?

Recent studies demonstrate its utility in mitigating hexavalent chromium (Cr(VI)) formation during leather tanning. At 0.5–1.0 wt%, it reduces Cr(VI) by scavenging free radicals that oxidize Cr(III) to Cr(VI), enhancing leather safety and compliance with EU regulations (e.g., REACH Annex XVII) .

Q. What contradictions exist in its reported antioxidant mechanisms?

While its O-H bond dissociation enthalpy (BDE = 81.1 kcal/mol) suggests moderate radical-trapping capacity, its efficacy in real-world applications (e.g., lubricants) often exceeds theoretical predictions. This discrepancy is attributed to synergistic interactions with co-antioxidants (e.g., amines) and metal deactivation properties .

Q. Methodological Recommendations

  • Synthesis Optimization : Use catalytic amounts of p-toluenesulfonic acid to improve reaction yield (>90%) and reduce side products .
  • Ecotoxicology Studies : Employ OECD Test Guideline 202 (Daphnia acute immobilization) for standardized toxicity assessments .
  • Mechanistic Analysis : Combine DFT calculations with experimental radical scavenging rates to elucidate structure-activity relationships .

Properties

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h14-17,30-31H,13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWVSAYEQPLWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022411
Record name 4,4'-Methylenebis(2,6-di-t-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, White or yellow powder; [Alfa Aesar MSDS]
Record name Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Methylenebis(2,6-di-tert-butylphenol)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11595
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

118-82-1
Record name 4,4′-Methylenebis[2,6-di-tert-butylphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Methylenebis(2,6-di-tert-butylphenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimox M
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Methylenebis(2,6-di-t-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6,6'-tetra-tert-butyl-4,4'-methylenediphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-METHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37N5K66648
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4'-Methylenebis(2,6-DI-tert-butylphenol)
4,4'-Methylenebis(2,6-DI-tert-butylphenol)
4,4'-Methylenebis(2,6-DI-tert-butylphenol)
4,4'-Methylenebis(2,6-DI-tert-butylphenol)
4,4'-Methylenebis(2,6-DI-tert-butylphenol)
4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.